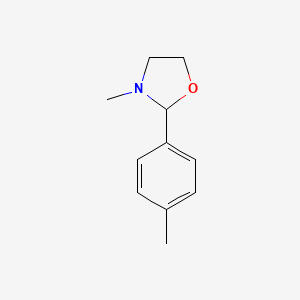
1-hydroxy-N-methyl-1-phenylpropan-2-aminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-(-)-Ephedrine hydrochloride is a chiral compound commonly used in pharmaceutical and chemical research. It is a stereoisomer of ephedrine, a naturally occurring alkaloid found in plants of the genus Ephedra. This compound is often used as a reference material in analytical chemistry due to its well-defined concentration and purity. The solution is prepared in methanol, making it suitable for various analytical techniques.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-(-)-ephedrine hydrochloride typically involves the reduction of pseudoephedrine or the asymmetric synthesis from benzaldehyde and methylamine. One common method is the reduction of pseudoephedrine using a reducing agent such as lithium aluminum hydride. The reaction is carried out under anhydrous conditions to prevent the formation of by-products.
Industrial Production Methods: Industrial production of (1R,2S)-(-)-ephedrine hydrochloride often involves the extraction of ephedrine from Ephedra plant species, followed by resolution of the racemic mixture to obtain the desired stereoisomer. The resolution process can be achieved through crystallization or chiral chromatography.
Análisis De Reacciones Químicas
Types of Reactions: (1R,2S)-(-)-Ephedrine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form norephedrine or other related compounds.
Reduction: The compound can be reduced to methamphetamine under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Norephedrine
Reduction: Methamphetamine
Substitution: Various substituted ephedrine derivatives
Aplicaciones Científicas De Investigación
(1R,2S)-(-)-Ephedrine hydrochloride is widely used in scientific research due to its pharmacological properties. Some of its applications include:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its effects on the central nervous system and its role as a sympathomimetic agent.
Medicine: Investigated for its potential use in treating conditions such as asthma, nasal congestion, and hypotension.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in quality control laboratories.
Mecanismo De Acción
The primary mechanism of action of (1R,2S)-(-)-ephedrine hydrochloride involves its interaction with adrenergic receptors. It acts as a sympathomimetic agent, stimulating the release of norepinephrine and binding to alpha and beta-adrenergic receptors. This leads to increased heart rate, bronchodilation, and vasoconstriction. The compound also inhibits the reuptake of norepinephrine, prolonging its effects.
Comparación Con Compuestos Similares
Pseudoephedrine: Another stereoisomer of ephedrine with similar pharmacological properties but different stereochemistry.
Methylephedrine: A methylated derivative of ephedrine with distinct pharmacokinetic properties.
Norephedrine: An oxidized form of ephedrine with different biological activity.
Uniqueness: (1R,2S)-(-)-Ephedrine hydrochloride is unique due to its specific stereochemistry, which influences its interaction with biological targets and its pharmacological effects. Its well-defined concentration and purity make it an ideal reference material for analytical and research purposes.
Propiedades
Fórmula molecular |
C10H16NO+ |
|---|---|
Peso molecular |
166.24 g/mol |
Nombre IUPAC |
(1-hydroxy-1-phenylpropan-2-yl)-methylazanium |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/p+1 |
Clave InChI |
KWGRBVOPPLSCSI-UHFFFAOYSA-O |
SMILES canónico |
CC(C(C1=CC=CC=C1)O)[NH2+]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5R,9S,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B11936791.png)
![4-Benzyl-1-(1,4-dithiaspiro[4.5]decan-3-ylmethyl)piperidine](/img/structure/B11936796.png)
![(2S)-3-[3-(5-benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid](/img/structure/B11936801.png)



![(1R,13S)-19,20,24-trimethoxy-14,29-dimethyl-7,22-dioxa-10-thia-14,29-diazaheptacyclo[21.6.2.23,6.18,11.113,17.026,30.021,32]pentatriaconta-3(35),4,6(34),8,11(33),17,19,21(32),23,25,30-undecaene](/img/structure/B11936823.png)
![2-(Hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol](/img/structure/B11936826.png)
![5'-o-[n-(l-Glutaminyl)-sulfamoyl]adenosine](/img/structure/B11936830.png)

![(3R,5R,6S,7S,8S,9R,10S,13R,14R,17E)-17-ethylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,6,7-triol](/img/structure/B11936839.png)
![5,8,11,14-Eicosatetraenoic acid, (1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-2-[(1Z)-1-octadecen-1-yloxy]ethyl ester, (5Z,8Z,11Z,14Z)-](/img/structure/B11936841.png)


